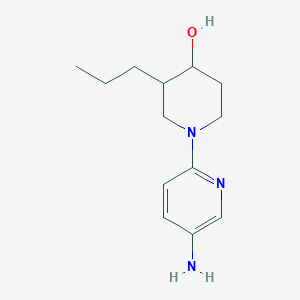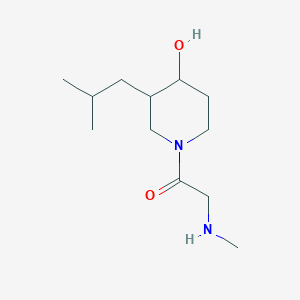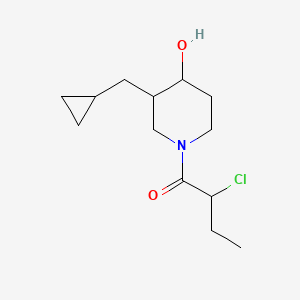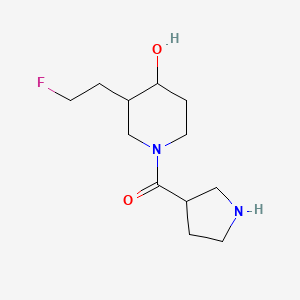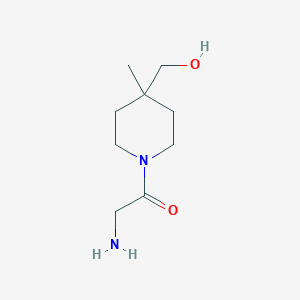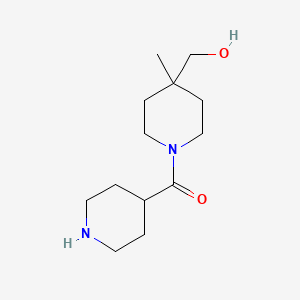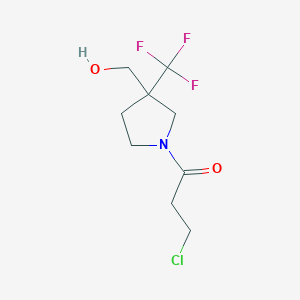
3-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
3-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, or CMPT-TFM, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 244.55 g/mol and a melting point of 98-100 °C. CMPT-TFM is a chiral molecule, meaning it has two different stereoisomers. Its chemical structure is composed of three rings and a trifluoromethyl group. CMPT-TFM has been used as a research tool in many areas, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Compounds similar to 3-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one have been utilized in the synthesis of fluorinated derivatives of sigma-1 receptor modulators, indicating its potential in medicinal chemistry for the development of neurological disease treatments (Kuznecovs et al., 2020).
- Acid-catalyzed reactions involving structurally similar compounds have been explored for creating bis(pyrazolo [1,5-a] pyrid-3-yl) methanes or ethers, demonstrating the compound's utility in the synthesis of complex heterocyclic structures (Miki et al., 2009).
Potential in Material Science
- Investigations into optically active triamines derived from similar structural frameworks have been conducted, with a focus on their equilibrium behavior in solution and CuII complex formation. This highlights the potential use of such compounds in developing coordination compounds with specific optical properties (Bernauer et al., 1993).
Bioactive Compound Synthesis
- Studies on the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with potent antioxidant activity showcase the utility of similar compounds in the creation of new antioxidants, potentially for pharmaceutical applications (Tumosienė et al., 2019).
Pharmaceutical and Biomedical Research
- The development of potent and orally available glycine transporter 1 inhibitors for neurological disorders, utilizing structurally related compounds, indicates the significance of such chemical frameworks in neuroscience drug development (Yamamoto et al., 2016).
Propiedades
IUPAC Name |
3-chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c10-3-1-7(16)14-4-2-8(5-14,6-15)9(11,12)13/h15H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGNYLJRQYADHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477248.png)
